molecular formula C22H24N4O2 B6007606 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide

1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide

Cat. No. B6007606
M. Wt: 376.5 g/mol
InChI Key: JWLGGDLEBQNAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide, also known as IMP, is a chemical compound that has been widely studied for its potential applications in medicinal chemistry. This proline derivative has shown promising results in various scientific research studies, including its use as a potential drug candidate for the treatment of several diseases.

Mechanism of Action

The exact mechanism of action of 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide is not fully understood. However, studies have suggested that it may act as a potent inhibitor of certain enzymes, including proteases and kinases. 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has also been shown to modulate the activity of certain receptors, including the dopamine receptor and the serotonin receptor.
Biochemical and Physiological Effects:
1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been shown to have several biochemical and physiological effects. Studies have reported its potential to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide in lab experiments is its high potency and selectivity. It has been shown to have a strong inhibitory effect on certain enzymes and receptors, making it a useful tool for studying their function. However, one of the limitations of using 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide in lab experiments is its relatively high cost and limited availability.

Future Directions

There are several future directions for research on 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide. One potential area of research is the development of new drug candidates based on the structure of 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide. Researchers could also investigate the potential use of 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide in the treatment of other diseases, including infectious diseases and autoimmune diseases. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide and its effects on various biological systems.

Synthesis Methods

The synthesis of 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide involves the reaction of 4'-methoxy-2-biphenylylcarboxylic acid with 1-(1H-imidazol-4-ylmethyl)piperidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of the proline derivative, which can be purified using various chromatographic techniques.

Scientific Research Applications

1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has been extensively studied for its potential applications in medicinal chemistry. Various studies have reported its potential use as a drug candidate for the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(1H-imidazol-4-ylmethyl)-N-(4'-methoxy-2-biphenylyl)prolinamide has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-(1H-imidazol-5-ylmethyl)-N-[2-(4-methoxyphenyl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-18-10-8-16(9-11-18)19-5-2-3-6-20(19)25-22(27)21-7-4-12-26(21)14-17-13-23-15-24-17/h2-3,5-6,8-11,13,15,21H,4,7,12,14H2,1H3,(H,23,24)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLGGDLEBQNAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3CC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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